Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate
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Overview
Description
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate: is a chemical compound known for its unique properties due to the presence of multiple fluorine atoms. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with 2,2,3,3,4,4,5,5-octafluoropentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester groups, potentially converting them into alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Alcohol derivatives from the ester groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate primarily involves its interaction with various molecular targets through its ester and fluorine groups. The fluorine atoms can engage in hydrogen bonding and van der Waals interactions, while the ester groups can participate in esterification and hydrolysis reactions .
Comparison with Similar Compounds
- Bis(2,2,3,3,4,4,5,5-octafluoropentyl) oxalate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
Comparison:
- Uniqueness: Bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate is unique due to its benzene-1,2-dicarboxylate core, which imparts distinct chemical properties compared to other fluorinated compounds .
- Applications: While similar compounds are used in polymer synthesis and coatings, the specific structure of this compound makes it particularly suitable for applications requiring high thermal stability and chemical resistance .
Properties
CAS No. |
572-94-1 |
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Molecular Formula |
C18H10F16O4 |
Molecular Weight |
594.2 g/mol |
IUPAC Name |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H10F16O4/c19-11(20)15(27,28)17(31,32)13(23,24)5-37-9(35)7-3-1-2-4-8(7)10(36)38-6-14(25,26)18(33,34)16(29,30)12(21)22/h1-4,11-12H,5-6H2 |
InChI Key |
OTEYRJLGZKIQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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